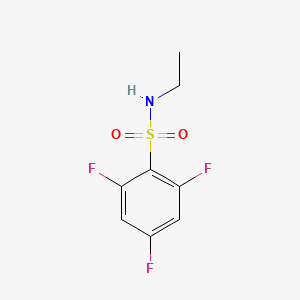
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two fluorine atoms, a hydroxyethyl group, and an amino group attached to a propanoate ester. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-bromo-propanoate with 2-aminoethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ethyl 2,2-difluoro-3-((2-oxoethyl)amino)propanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate involves its interaction with specific molecular targets. The presence of the hydroxyethyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl 2,2-difluoro-3-amino-propanoate: Lacks the hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-methoxyethyl)amino)propanoate: Contains a methoxyethyl group instead of a hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-chloroethyl)amino)propanoate: Contains a chloroethyl group instead of a hydroxyethyl group.
Uniqueness
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is unique due to the presence of both fluorine atoms and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H13F2NO3 |
|---|---|
分子量 |
197.18 g/mol |
IUPAC名 |
ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C7H13F2NO3/c1-2-13-6(12)7(8,9)5-10-3-4-11/h10-11H,2-5H2,1H3 |
InChIキー |
YQAVIZFRVMGOOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CNCCO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)

![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)


